![molecular formula C21H20FN3O B12351953 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LolCDE-IN-1 is a compound known for its antibacterial activity. It functions as an inhibitor of the Lol proteins complex, specifically targeting the LolCDE complex. This complex is crucial for the transport of lipoproteins in Gram-negative bacteria, making LolCDE-IN-1 a significant compound in the field of antibacterial research .
Méthodes De Préparation
The preparation of LolCDE-IN-1 involves the expression of LolCDE proteins in Escherichia coli BL21 (DE3) cells. These proteins are then purified using dodecyl maltoside and reconstituted in nanodiscs . The synthetic route and industrial production methods for LolCDE-IN-1 are not extensively documented in the available literature.
Analyse Des Réactions Chimiques
LolCDE-IN-1 primarily interacts with the LolCDE complex, inhibiting its function. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, it binds to the LolCDE complex, preventing the transport of lipoproteins .
Applications De Recherche Scientifique
LolCDE-IN-1 has several scientific research applications, particularly in the field of antibacterial research. It has been shown to be effective against a range of Gram-negative bacteria, including multidrug-resistant strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial therapies . Additionally, LolCDE-IN-1 has been used in structural biology studies to understand the molecular mechanisms of the LolCDE complex .
Mécanisme D'action
LolCDE-IN-1 exerts its effects by binding to the LolCDE complex, an ATP-binding cassette transporter. This binding inhibits the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. The inhibition of this transport disrupts bacterial cell envelope biogenesis and other essential processes, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
LolCDE-IN-1 is unique in its specific inhibition of the LolCDE complex. Similar compounds include SMT-738, which also targets the LolCDE complex and has shown promise in treating infections caused by carbapenem-resistant Enterobacteriaceae . Another similar compound is lolamicin, which has been identified for its ability to disrupt LolCDE function and is effective against a range of multidrug-resistant bacteria .
Propriétés
Formule moléculaire |
C21H20FN3O |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-[3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine |
InChI |
InChI=1S/C21H20FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-12,20-21,24-25H,13-14H2 |
Clé InChI |
CPSHOEWFEKQBRG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(NN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)

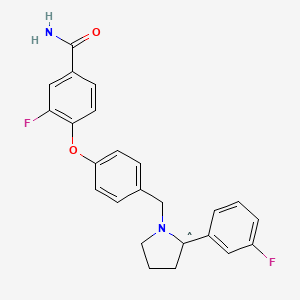

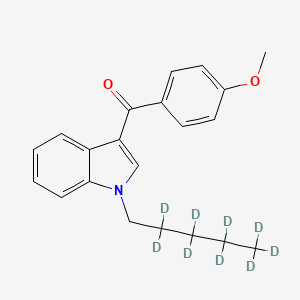
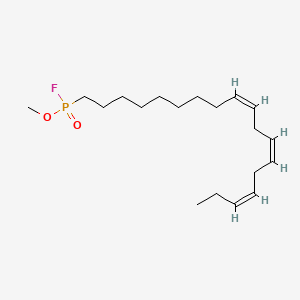
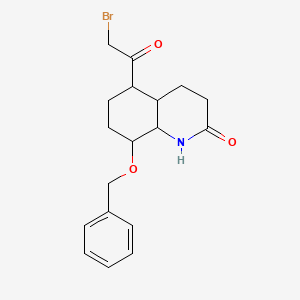
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)

![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
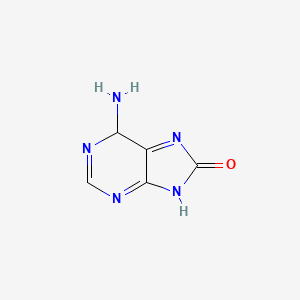
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)


